

# Spectroscopic Profile of 2,6-Dichloroaniline: A Technical Guide

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Compound of Interest		
Compound Name:	2,6-Dichloroaniline	
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This technical guide provides an in-depth overview of the spectroscopic data for **2,6-dichloroaniline**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data presented herein are essential for the comprehensive characterization and quality control of this compound.

## **Spectroscopic Data Summary**

The following sections provide a detailed analysis of the NMR, IR, and MS data for **2,6-dichloroaniline**. The quantitative data is summarized in structured tables for ease of reference and comparison.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the structure of **2,6-dichloroaniline**. The symmetry of the molecule is reflected in the simplicity of its NMR spectra.

<sup>1</sup>H NMR Data

The proton NMR spectrum of **2,6-dichloroaniline** typically shows two signals corresponding to the aromatic protons and the amine protons. The chemical shifts can vary slightly depending on the solvent used.



Proton	Chemical Shift (δ) in CDCl <sub>3</sub> (ppm)	Multiplicity	Coupling Constant (J) (Hz)
H-3, H-5	7.15	d	8.1
H-4	6.64	t	8.1
-NH <sub>2</sub>	4.4 (broad s)	S	-

Table 1. <sup>1</sup>H NMR spectroscopic data for **2,6-dichloroaniline**.

#### <sup>13</sup>C NMR Data

The proton-decoupled <sup>13</sup>C NMR spectrum of **2,6-dichloroaniline** in CDCl<sub>3</sub> displays four distinct signals, consistent with the molecule's symmetry.

Carbon	Chemical Shift (δ) in CDCI <sub>3</sub> (ppm)	
C-1	142.0	
C-2, C-6	120.3	
C-3, C-5	128.8	
C-4	118.9	

Table 2. <sup>13</sup>C NMR spectroscopic data for **2,6-dichloroaniline**.

## Infrared (IR) Spectroscopy

The IR spectrum of **2,6-dichloroaniline** reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.



Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
3480, 3390	N-H stretch (asymmetric and symmetric)	Medium
3070	Aromatic C-H stretch	Medium
1620	N-H bend	Strong
1570, 1450	Aromatic C=C stretch	Strong
770	C-Cl stretch	Strong
740	Aromatic C-H out-of-plane bend	Strong

Table 3. Key IR absorption bands for **2,6-dichloroaniline**.

### Mass Spectrometry (MS)

The mass spectrum of **2,6-dichloroaniline** provides information about its molecular weight and fragmentation pattern. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

m/z	Relative Intensity (%)	Assignment
161, 163, 165	100, 64, 10	[M] <sup>+</sup> , [M+2] <sup>+</sup> , [M+4] <sup>+</sup>
126, 128	13, 4	[M-CI] <sup>+</sup>
90	41	[M-2CI]+
63	29	[C5H3]+

Table 4. Mass spectrometry fragmentation data for **2,6-dichloroaniline**.

## **Experimental Protocols**

The following are generalized protocols for the acquisition of spectroscopic data for **2,6-dichloroaniline**.



#### **NMR Spectroscopy**

A solution of **2,6-dichloroaniline** (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube. The spectrum is recorded on a 300 MHz or higher field NMR spectrometer. The <sup>1</sup>H NMR spectrum is typically acquired with 16-32 scans, and the <sup>13</sup>C NMR spectrum with 1024 or more scans. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

#### **FT-IR Spectroscopy**

For solid samples, a small amount of **2,6-dichloroaniline** is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly onto the ATR crystal. The spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the empty sample holder or clean ATR crystal is recorded and subtracted from the sample spectrum.

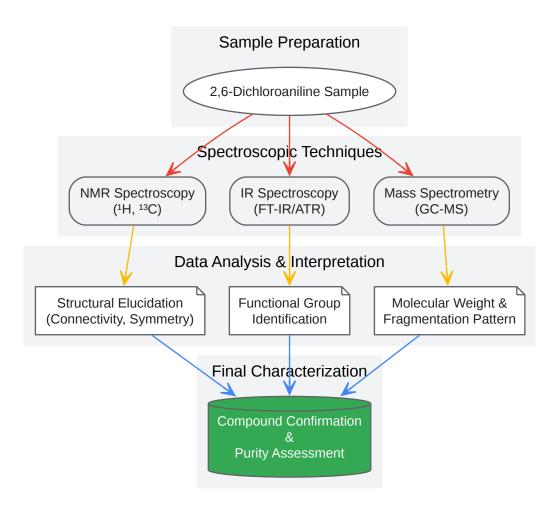
#### **Gas Chromatography-Mass Spectrometry (GC-MS)**

A dilute solution of **2,6-dichloroaniline** in a volatile organic solvent (e.g., dichloromethane, methanol) is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp from an initial temperature (e.g., 80 °C) to a final temperature (e.g., 240 °C) to ensure good separation. The eluting compounds are introduced into the mass spectrometer, which is operated in electron ionization (EI) mode. The mass spectrum is scanned over a range of m/z 50-300.

## **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,6-dichloroaniline**.





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Caption: General workflow for the spectroscopic analysis of **2,6-dichloroaniline**.

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